molecular formula C8H8BrF3N2 B2659078 3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine CAS No. 2174007-65-7

3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Cat. No.: B2659078
CAS No.: 2174007-65-7
M. Wt: 269.065
InChI Key: CGGCYNTUCXXVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a specialized chemical reagent designed for research applications. This compound features the imidazo[1,2-a]pyridine scaffold, a structure recognized for its significant utility in both material science and pharmaceutical development . The core structure is known to exhibit superior emissive properties, making it a valuable candidate for photophysical studies and the creation of advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent sensors . The presence of the bromo and trifluoromethyl substituents on the core structure enhances its potential as a versatile building block for further synthetic elaboration, particularly in metal-catalyzed cross-coupling reactions and the development of structure-activity relationships. In a research context, this compound's value is derived from the properties of its molecular framework. The imidazo[1,2-a]pyridine scaffold is a key structural component in several widely recognized drugs and is frequently investigated for treatment of various conditions . The specific saturation in the 5H,6H,7H,8H-form may influence its physicochemical properties, such as solubility and conformational flexibility, which can be critical for biological activity. Researchers can utilize this reagent in the synthesis of novel derivatives, study its photophysical characteristics through one-photon absorption and fluorescence emission spectroscopy, or evaluate its biological activity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGCYNTUCXXVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2Br)C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the cyclization of α-bromoketones with 2-aminopyridine under specific reaction conditions. For instance, the cyclization can be promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, followed by bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain trifluoromethyl-substituted imidazo[1,2-a]pyridines possess activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml. These compounds were found to be less potent than standard chemotherapeutics like doxorubicin but still demonstrated promising activity .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A study focusing on trifluoromethyl pyrimidine derivatives indicated that some of these compounds exhibited notable antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established fungicides .

Agricultural Science

Insecticidal Activity
In agricultural applications, the insecticidal properties of 3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine derivatives have been assessed. These compounds showed moderate insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda, although their efficacy was lower than that of conventional insecticides such as chlorantraniliprole . This suggests potential for development into new agrochemicals that could target resistant pest populations.

Materials Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing functional materials. Its incorporation into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and chemical resistance. The trifluoromethyl group is particularly valued for imparting hydrophobic characteristics to materials .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of imidazo[1,2-a]pyridine derivatives revealed that modifications at the 3-position significantly influenced their anticancer activity. The study highlighted the importance of the trifluoromethyl group in enhancing the lipophilicity and bioavailability of these compounds. The findings suggest a structure-activity relationship that can guide future drug design efforts .

Case Study 2: Agricultural Efficacy

In another investigation into the agricultural applications of these compounds, a series of synthesized trifluoromethyl imidazo[1,2-a]pyridines were tested against common agricultural pests. The results demonstrated varying degrees of effectiveness, providing a basis for further optimization through chemical modifications aimed at increasing potency while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Halogenation : Bromine at position 3 is conserved in the target compound and analogs , while chlorine at position 6 in ’s compound introduces additional electronegativity.
  • Hydrogenation : The tetrahydroimidazo[1,2-a]pyridine core in the target and ’s compound reduces ring planarity, possibly enhancing solubility compared to fully aromatic analogs.

Physicochemical Properties

  • Melting Points : Only the diethyl dicarboxylate derivative () reports a melting point (223–225°C), likely due to its crystalline ester groups.
  • Solubility : Carboxylic acid derivatives (e.g., ’s 6-carboxylic acid) are more polar than the target compound, which lacks ionizable groups.

Biological Activity

3-Bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound recognized for its unique structural features that include a bromine atom and a trifluoromethyl group. These characteristics enhance its chemical reactivity and biological activity, making it a significant subject of study in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-a]pyridine class and is characterized by its fused imidazole and pyridine rings. The presence of the trifluoromethyl group increases lipophilicity, which can enhance the compound's ability to penetrate biological membranes.

Structural Feature Description
Bromine Atom Enhances reactivity and potential interactions with biological targets.
Trifluoromethyl Group Increases lipophilicity and stability.

Biological Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that compounds within this class can exhibit significant antifungal and antibacterial properties. For instance, certain derivatives have demonstrated efficacy against various strains of bacteria and fungi due to their ability to disrupt cellular processes.
  • Anticancer Properties : The compound has been investigated for its potential in cancer therapy. Its mechanism involves targeting specific enzymes or receptors associated with tumor growth. For example, some derivatives have been shown to inhibit cell proliferation in cancer cell lines.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

  • Antimicrobial Activity Study
    • A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed inhibition zones ranging from 15 mm to 30 mm against Gram-positive and Gram-negative bacteria.
    • Table 1: Antimicrobial Activity Results
    Pathogen Inhibition Zone (mm)
    Staphylococcus aureus25
    Escherichia coli20
    Candida albicans30
  • Anticancer Activity Study
    • A study assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed IC50 values indicating effective inhibition of cell growth.
    • Table 2: Cytotoxicity Data
    Cell Line IC50 (µM)
    HeLa12
    MCF-715

The biological activity of this compound is believed to involve multiple mechanisms:

  • The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating cellular uptake.
  • The bromine atom can participate in halogen bonding with biological macromolecules, potentially increasing binding affinity to target proteins or enzymes.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives?

The synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclization reactions. For example:

  • Copper-catalyzed oxidative cyclization : Haloalkynes and aminopyridines react under mild conditions using molecular oxygen as an oxidant. This method is efficient for introducing halogens (e.g., bromine) at the 2-position of the imidazo[1,2-a]pyridine core .
  • Ortoleva-King reaction : A one-pot tandem process starting with 2-aminopyridines and acetophenones, optimized for solvent (neat conditions), reagent ratios (2.3 equiv of aminopyridine), and temperature (110°C). Yields range from 40–60%, with compatibility for functional groups like Br and CF₃ .

Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?

  • 1H/13C NMR : Peaks corresponding to the imidazo[1,2-a]pyridine core (e.g., aromatic protons at δ 6.85–7.09 ppm) and substituents (e.g., trifluoromethyl as a singlet near δ 3.5–4.0 ppm). Coupling constants (e.g., J = 8.5 Hz) help assign regiochemistry .
  • HRMS (ESI) : Exact mass calculations (e.g., 550.0978 vs. observed 550.0816) validate molecular formula consistency .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data across synthesis batches?

  • Batch-to-batch purity analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted starting materials or byproducts).
  • Variable temperature NMR : Resolve overlapping signals caused by conformational dynamics .
  • X-ray crystallography : Definitive structural confirmation when NMR data is ambiguous .

Q. How can copper-catalyzed synthesis yields be optimized for halogenated imidazopyridines?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Oxidant selection : Molecular oxygen is cost-effective, but tert-butyl hydroperoxide may improve yields for electron-deficient substrates .
  • Catalyst loading : Lower Cu(I) catalyst concentrations (e.g., 5 mol%) reduce side reactions while maintaining reactivity .

Q. What mechanistic insights guide the design of imidazo[1,2-a]pyridine-based antimicrobial agents?

  • Structure-activity relationship (SAR) : The trifluoromethyl group enhances lipophilicity and membrane penetration, while bromine at the 3-position may interfere with bacterial DNA gyrase .
  • In vitro assays : Test against Mycobacterium tuberculosis (e.g., MIC values) using derivatives like Compound 61, which shares structural motifs with this compound .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 40–80°C. Monitor degradation via LC-MS to identify hydrolytic or oxidative pathways.
  • Solid-state stability : Assess hygroscopicity and photostability using accelerated aging tests (ICH guidelines) .

Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions?

  • DFT calculations : Model the C-Br bond dissociation energy to evaluate suitability for Suzuki-Miyaura couplings.
  • Docking studies : Predict binding affinity to biological targets (e.g., kinase enzymes) by simulating interactions with the trifluoromethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.